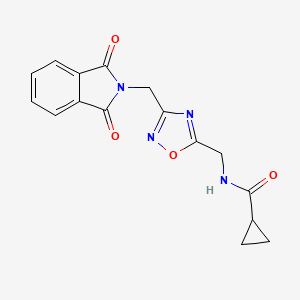

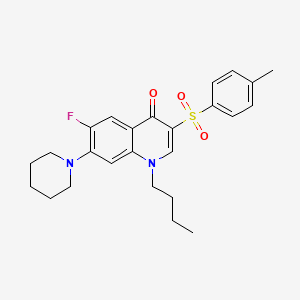

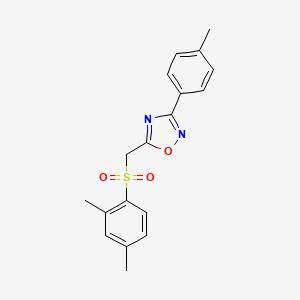

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are known to have various applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, the synthesis of 1-(thiophene-2-carbonyl)-LSD involved gas chromatography/mass spectrometry (GC/MS), liquid chromatography/mass spectrometry (LC/MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The molecular structure of related compounds can be determined using various spectroscopic techniques. For example, the structure of 1-(thiophene-2-carbonyl)-LSD was confirmed using GC/MS, LC/MS, HRMS, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex. For instance, the active compound in a sample labeled “1D-LSD” was found to be 1-(thiophene-2-carbonyl)-LSD, indicating a possible chemical reaction or mislabeling .Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation and Synthesis

Asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes highlights the compound's role in synthesizing optically active tetrahydroisoquinolines, key intermediates for pharmaceutical drugs and drug candidates. This method addresses limitations of substrate scope and the need for stoichiometric chiral auxiliaries, presenting a more efficient synthesis pathway for 1,2,3,4-tetrahydroisoquinolines (THIQs) and emphasizing the compound's significance in asymmetric synthesis and chirality (Iimuro et al., 2013).

Enantioselective Synthesis

Enantioselective synthesis of 2-substituted 2-phenylethylamines involves the lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide, providing a method for the synthesis of enantioenriched dihydroisoquinolines. This demonstrates the compound's utility in creating substances with potential biological activities, showcasing its importance in the field of synthetic organic chemistry and drug development (Laumer et al., 2002).

Antimicrobial Activity

Synthesis and antimicrobial evaluation of tetrahydroquinazoline derivatives of benzo[b]thiophene reveal the compound's potential in antimicrobial activity. Starting from indole-3-aldehyde and 3-chloro-1benzothiophene-2-carbonylchloride, a series of compounds demonstrated good to moderate antimicrobial activity against various bacteria and fungi, highlighting its potential application in developing new antimicrobial agents (Bhatt et al., 2015).

Chemosensors for Metal Ions

Development of chemosensors for selective recognition of Pd2+ ions involves the synthesis of novel compounds based on the tetrahydroquinoline structure. These chemosensors exhibit selectivity and sensitivity for Pd2+ ions through fluorescence turn-off performances, demonstrating the compound's application in environmental monitoring and the detection of toxic metal ions (Shally et al., 2020).

Wirkmechanismus

- Thiophene derivatives often exhibit pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects . Therefore, it’s possible that this compound interacts with specific cellular receptors or enzymes related to these activities.

Target of Action

Biochemical Pathways

Safety and Hazards

Zukünftige Richtungen

Thiophene and its derivatives are attracting great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science. Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest .

Eigenschaften

IUPAC Name |

2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGBCMVAHSGKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)

![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)